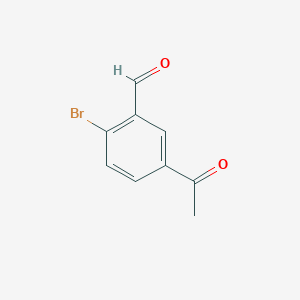

5-Acetyl-2-bromobenzaldehyde

Beschreibung

5-Acetyl-2-bromobenzaldehyde (CAS: 2383820-38-8) is a brominated aromatic aldehyde featuring an acetyl group at the 5-position and a bromine atom at the 2-position of the benzaldehyde scaffold. This compound is commercially available from multiple suppliers, with pricing tiers ranging from €219 for 100mg to €3,234 for 10g, reflecting its specialized synthesis and demand in organic chemistry research . It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde and electron-withdrawing substituents.

Eigenschaften

IUPAC Name |

5-acetyl-2-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDBFSBVJVKJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzaldehyde typically involves the acylation of 2-bromobenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-bromobenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of 5-Acetyl-2-bromobenzaldehyde can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. The product is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Acetyl-2-bromobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine atom in 5-Acetyl-2-bromobenzaldehyde can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides, bases, catalysts

Major Products:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Alcohols, reduced derivatives

Substitution: Various substituted benzaldehyde derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Acetyl-2-bromobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biochemical pathways. It can also be used to synthesize biologically active molecules for drug discovery .

Medicine: 5-Acetyl-2-bromobenzaldehyde is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-bromobenzaldehyde involves its interaction with molecular targets through various chemical reactions. The acetyl and bromine substituents on the benzene ring influence its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, nucleophilic addition, and other reactions, depending on the conditions and reagents used .

Molecular Targets and Pathways:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new derivatives.

Nucleophilic Addition: The carbonyl group in the acetyl moiety can undergo nucleophilic addition reactions, forming various adducts.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-Acetyl-2-bromobenzaldehyde and related brominated benzaldehyde derivatives:

*Estimated based on molecular formulas. †Exact values depend on isotopic composition.

Key Observations:

- Bromine contributes to steric hindrance and may influence regioselectivity in cross-coupling reactions. Hydroxy groups (e.g., in 5-Bromo-2-hydroxybenzaldehyde) enable hydrogen bonding, improving solubility in polar solvents . Fluorine in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde introduces electronegativity, which can modulate biological activity and metabolic stability in drug candidates .

- 5-Acetyl-2-bromobenzaldehyde’s higher cost (€758/g) compared to simpler analogs reflects its synthetic complexity and niche applications .

Biologische Aktivität

5-Acetyl-2-bromobenzaldehyde (C9H7BrO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

5-Acetyl-2-bromobenzaldehyde features a benzene ring substituted with both an acetyl group at the fifth position and a bromine atom at the second position. This unique substitution pattern contributes to its distinctive chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 215.06 g/mol |

| Appearance | Yellow to brown solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 5-acetyl-2-bromobenzaldehyde typically involves the bromination of acetylbenzaldehyde or the direct modification of 2-bromobenzaldehyde through acetylation reactions. Various methods have been reported in literature, including palladium-catalyzed reactions and Grignard reactions, which optimize yield and purity.

Antimicrobial Properties

Research indicates that 5-acetyl-2-bromobenzaldehyde exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of several benzaldehyde derivatives, 5-acetyl-2-bromobenzaldehyde demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.

Anticancer Activity

The anticancer potential of 5-acetyl-2-bromobenzaldehyde has been explored through various assays. Its ability to induce apoptosis in cancer cell lines has been documented, particularly in leukemia (NB4) and breast cancer (MCF-7) cells. The compound's mechanism appears to involve inhibition of histone acetyltransferases (HATs), which are crucial for regulating gene expression related to cell cycle progression and apoptosis.

Research Findings: Apoptosis Induction

In cellular assays, treatment with 5-acetyl-2-bromobenzaldehyde resulted in significant apoptosis as indicated by increased sub-G1 peaks in flow cytometry analysis. The compound was shown to induce cell cycle arrest predominantly at the G1/S phase in MCF-7 cells, leading to reduced proliferation rates .

The biological activity of 5-acetyl-2-bromobenzaldehyde is attributed to its interaction with various molecular targets:

- Histone Acetylation : Inhibition of HATs leads to altered histone acetylation patterns, affecting gene expression related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.

Applications in Research

5-Acetyl-2-bromobenzaldehyde serves as an important intermediate in organic synthesis and medicinal chemistry. Its derivatives are being investigated for their potential therapeutic applications in treating infections and cancers.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.